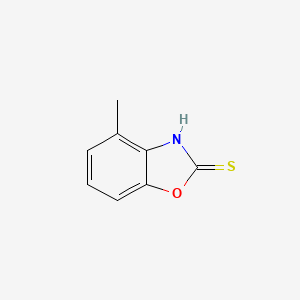

4-Methyl-1,3-benzoxazole-2-thiol

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-methyl-3H-1,3-benzoxazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS/c1-5-3-2-4-6-7(5)9-8(11)10-6/h2-4H,1H3,(H,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWYDISZVUDDJOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)OC(=S)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and characterization of 4-Methyl-1,3-benzoxazole-2-thiol

A Technical Guide to the Synthesis and Characterization of 4-Methyl-1,3-benzoxazole-2-thiol

This document provides an in-depth technical guide for the synthesis and characterization of this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The benzoxazole scaffold is a prominent structural motif in many biologically active compounds. This guide outlines a detailed experimental protocol for its synthesis, presents key physicochemical and spectral data in a structured format, and includes workflow visualizations to aid in experimental planning and execution.

Physicochemical Properties

The key quantitative data for this compound are summarized below. This information is crucial for identification, purification, and handling of the compound.

| Property | Value | Reference |

| CAS Number | 93794-44-6 | [1] |

| Molecular Formula | C₈H₇NOS | [1] |

| Molecular Weight | 165.21 g/mol | [1] |

| Melting Point | 92 °C | [1] |

| Appearance | Solid (Predicted) | |

| PSA (Polar Surface Area) | 64.83 Ų | [1] |

Synthesis Protocol

The synthesis of this compound is achieved through the cyclization of 2-amino-3-methylphenol with carbon disulfide in the presence of a base. This method is a common and effective route for preparing benzoxazole-2-thiol derivatives.[2][3]

Experimental Procedure

Materials:

-

2-Amino-3-methylphenol

-

Potassium hydroxide (KOH)

-

Carbon disulfide (CS₂)

-

Ethanol (Absolute)

-

Hydrochloric acid (HCl), dilute solution

-

Crushed ice

-

Distilled water

Instrumentation:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Beaker

-

Büchner funnel and flask

-

pH paper or meter

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-amino-3-methylphenol (1 equivalent) and potassium hydroxide (1.2 equivalents) in absolute ethanol.

-

Addition of Reagent: To the stirred solution, add carbon disulfide (CS₂) (1.2 equivalents) slowly at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for approximately 6-18 hours. The progress of the reaction should be monitored using Thin-Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing crushed ice.

-

Precipitation: Neutralize the solution by adding dilute hydrochloric acid (HCl) dropwise until the pH reaches approximately 6. A precipitate will form.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Purification: Wash the collected solid with cold distilled water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product, this compound.

Characterization Data

The structural confirmation of the synthesized this compound is performed using various spectroscopic techniques. The expected characteristic spectral data are outlined below.

| Technique | Expected Observations |

| FT-IR (ATR, cm⁻¹) | ~3300-3400 (N-H stretch), ~3000-3100 (Aromatic C-H stretch), ~2500-2600 (S-H stretch, often weak), ~1620 (C=N stretch), ~1450-1550 (Aromatic C=C stretch). The presence of both N-H and S-H bands confirms the thiol-thione tautomerism common in 2-mercaptobenzoxazoles.[2] |

| ¹H NMR (DMSO-d₆, δ, ppm) | Aromatic protons (multiplet, ~7.0-7.5 ppm), Methyl protons (singlet, ~2.4 ppm), Thiol/Amide proton (broad singlet, ~13-14 ppm). |

| ¹³C NMR (DMSO-d₆, δ, ppm) | Thione carbon (C=S, ~180-190 ppm), Aromatic carbons (~110-150 ppm), Methyl carbon (~15-20 ppm). |

| Mass Spectrometry (m/z) | Expected molecular ion peak [M]+ at ~165. |

Visualized Workflows and Pathways

To provide a clear visual representation of the processes involved, the following diagrams have been generated using Graphviz.

Synthesis Pathway

The reaction scheme for the formation of this compound is depicted below, showing the key reactants and reagents.

References

Physical and chemical properties of 4-Methyl-1,3-benzoxazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical, chemical, and biological properties of 4-Methyl-1,3-benzoxazole-2-thiol. The information is compiled from available scientific literature and chemical databases, offering a valuable resource for researchers and professionals in drug discovery and development.

Core Physical and Chemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that while some experimental data is available, certain parameters are predicted values and should be considered as such.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 93794-44-6 | |

| Molecular Formula | C₈H₇NOS | |

| Molecular Weight | 165.21 g/mol | |

| Melting Point | 92 °C | |

| Boiling Point | 255.3 ± 33.0 °C at 760 mmHg (Predicted) | |

| Density | 1.3 ± 0.1 g/cm³ (Predicted) | |

| Flash Point | 108.2 ± 25.4 °C (Predicted) | |

| LogP | 2.49 (Predicted) | |

| Solubility | Data not available in searched literature. | N/A |

Spectral Data

-

¹H NMR: Aromatic protons are expected in the range of δ 7.0-8.0 ppm. The methyl group protons would likely appear as a singlet around δ 2.3-2.5 ppm. The thiol proton (-SH) signal is often broad and its chemical shift can vary depending on the solvent and concentration.

-

¹³C NMR: Aromatic carbons typically resonate between δ 110-150 ppm. The thiocarbonyl carbon (C=S) is expected to have a chemical shift in the range of δ 180-190 ppm. The methyl carbon would appear at approximately δ 15-25 ppm.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching (around 3400 cm⁻¹ if in the thione tautomeric form), C-H stretching for aromatic and methyl groups (around 3100-2900 cm⁻¹), C=N stretching (around 1600-1650 cm⁻¹), and C=S stretching (around 1200-1050 cm⁻¹).

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 165. Fragmentation patterns would likely involve the loss of the thiol group and cleavage of the oxazole ring.

Experimental Protocols: Synthesis

A detailed experimental protocol for the synthesis of the closely related compound, 5-methyl-1,3-benzoxazole-2-thiol, is provided below. This procedure can be adapted for the synthesis of this compound by using 2-amino-3-methylphenol as the starting material.

Synthesis of 5-Methyl-1,3-benzoxazole-2-thiol

This procedure involves the reaction of 2-amino-4-methylphenol with carbon disulfide in the presence of a base.

Materials:

-

2-Amino-4-methylphenol

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Methanol

-

Glacial acetic acid

-

Ethanol (for recrystallization)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

-

To a solution of 2-amino-4-methylphenol (1.0 g, 8.12 mmol) in methanol (50 mL), add potassium hydroxide (0.54 g, 9.62 mmol).

-

Stir the mixture for 10 minutes at room temperature.

-

Slowly add carbon disulfide (0.64 mL, 10.6 mmol) to the reaction mixture.

-

Reflux the reaction mixture for 6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) with a hexane:ethyl acetate (9:1) solvent system.

-

After completion, pour the reaction mixture into ice-cold water.

-

Acidify the mixture to a pH of 6 with glacial acetic acid.

-

Filter the resulting solid precipitate.

-

Wash the solid with cold water and dry it.

-

Recrystallize the crude product from ethanol to obtain pure 5-methyl-1,3-benzoxazole-2-thiol.

Biological Activities and Potential Signaling Pathways

Benzoxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and antitumor effects. While specific studies on this compound are limited, the benzoxazole scaffold is a key pharmacophore in many biologically active compounds.

The potential biological activities of benzoxazole-2-thiol derivatives are believed to stem from their ability to interact with various biological targets. For instance, some benzoxazole compounds have been shown to inhibit enzymes such as tyrosinase and urease. Their antimicrobial activity may be due to the disruption of microbial cell membranes or the inhibition of essential enzymes. The antitumor activity of some benzoxazole derivatives has been linked to the induction of apoptosis and the inhibition of cell proliferation.

Diagram of Synthetic Workflow

Caption: Synthetic route for this compound.

Diagram of Potential Biological Activities

Caption: Potential biological activities of this compound.

Conclusion

This compound is a heterocyclic compound with potential for further investigation in the fields of medicinal chemistry and materials science. This guide provides a foundational understanding of its properties and synthesis. Further experimental validation of the predicted properties and in-depth biological studies are necessary to fully elucidate its potential applications.

Spectroscopic Analysis of 4-Methyl-1,3-benzoxazole-2-thiol: A Technical Guide

Introduction

4-Methyl-1,3-benzoxazole-2-thiol is a heterocyclic compound featuring a benzoxazole core, a scaffold of significant interest in medicinal chemistry and drug development due to its presence in numerous biologically active molecules. A thorough spectroscopic characterization is fundamental for the unambiguous identification and quality control of this compound. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data presented herein is a consolidated summary based on published data for closely related isomers and analogous structures, offering a robust predictive framework for the characterization of the title compound.

Molecular Structure and Physicochemical Properties

-

Chemical Name: this compound

-

Synonyms: 4-Methyl-2-mercaptobenzoxazole, 2(3H)-Benzoxazolethione, 4-methyl-[1]

-

Molecular Formula: C₈H₇NOS[1]

-

Molecular Weight: 165.21 g/mol [1]

-

CAS Number: 93794-44-6[1]

-

Physical State: Solid (Predicted)

-

Melting Point: 92 °C[1]

Synthesis and Analysis Workflow

The synthesis of this compound is typically achieved by the reaction of 2-amino-3-methylphenol with carbon disulfide in an alkaline medium. The subsequent spectroscopic analysis follows a logical workflow to confirm the structure of the synthesized compound.

Spectroscopic Data Tables

The following tables summarize the predicted and analogous spectroscopic data for this compound. The data for the isomeric 5-methyl-1,3-benzoxazole-2-thiol is provided for comparative purposes.

Table 1: ¹H NMR Spectral Data (Solvent: DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) for 4-Methyl Isomer | Reported Chemical Shift (δ, ppm) for 5-Methyl Isomer[2] | Multiplicity |

| -SH | ~13.8 | 13.8 | Broad Singlet |

| Ar-H (3H) | 7.10 - 7.40 | 7.1 - 7.4 | Multiplet |

| -CH₃ | ~2.50 | 2.52 | Singlet |

Table 2: ¹³C NMR Spectral Data (Solvent: DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) for 4-Methyl Isomer | Reported Chemical Shift (δ, ppm) for 5-Methyl Isomer[2] |

| C=S (Thione) | ~180 | Not Reported |

| C=N | ~146 | 146 |

| Aromatic C | 110 - 140 | 110 - 135 |

| -CH₃ | ~15-20 | 21 |

Table 3: FT-IR Spectral Data (KBr Pellet)

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) for 4-Methyl Isomer | Reported Wavenumber (cm⁻¹) for 5-Methyl Isomer[2] | Intensity |

| N-H Stretch | Amide (Thione Tautomer) | ~3380 | 3380 | Medium |

| C-H Stretch | Aromatic | 3000 - 3100 | - | Weak |

| C-H Stretch | Methyl | 2850 - 2960 | - | Weak |

| S-H Stretch | Thiol Tautomer | 2550 - 2600 | - | Weak, often broad or absent |

| C=N Stretch | Benzoxazole Ring | ~1615 | - | Medium |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | - | Medium to Strong |

| C-S Stretch | Thiol/Thione | 600 - 800 | - | Medium to Weak |

Table 4: Mass Spectrometry Data (Electron Ionization)

| m/z (Expected) | Ion/Fragment | Notes |

| 165 | [M]⁺˙ | Molecular ion |

| 166 | [M+1]⁺˙ | Isotope peak for ¹³C |

| 167 | [M+2]⁺˙ | Isotope peak for ³⁴S |

| 150 | [M - CH₃]⁺ | Loss of a methyl radical |

| 132 | [M - SH]⁺ | Loss of a sulfhydryl radical |

| 121 | [C₇H₅NO]⁺˙ | Fragmentation of the thiazole ring |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a small vial. Transfer the solution to a 5 mm NMR tube.[3]

-

Instrumental Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Tune the probe for both ¹H and ¹³C frequencies. Shim the magnetic field to obtain a sharp and symmetrical solvent peak.[4]

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. A standard 90° pulse sequence is typically used.

-

¹³C NMR Acquisition: Acquire the carbon spectrum with proton decoupling. A larger number of scans is required due to the low natural abundance of ¹³C.

-

Data Processing: Process the resulting Free Induction Decays (FIDs) by applying a Fourier Transform. Perform phase and baseline corrections. Calibrate the chemical shifts using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the KBr pellet method for solid samples.

-

Sample Preparation: Weigh 1-2 mg of this compound and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).[5][6] Grind the two components together in an agate mortar to obtain a fine, homogeneous powder.

-

Pellet Formation: Transfer the powder to a pellet die and press it in a hydraulic press at 8-10 tons of pressure for several minutes to form a thin, transparent pellet.[7]

-

Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and record the sample spectrum, typically over the range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically subtract the background spectrum. Perform a baseline correction if necessary.

Mass Spectrometry (MS)

This protocol outlines the procedure for obtaining an electron ionization mass spectrum.

-

Sample Introduction: Dissolve a small quantity of the compound in a volatile solvent. Introduce the sample into the mass spectrometer, for example, using a direct insertion probe or via a gas chromatograph (GC-MS).

-

Ionization: Ionize the sample using electron ionization (EI) at a standard energy of 70 eV.[8][9][10] This high energy causes reproducible fragmentation, which is useful for structural elucidation.

-

Mass Analysis and Detection: The resulting ions are accelerated and separated according to their mass-to-charge (m/z) ratio by the mass analyzer. The detector records the abundance of each ion.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺˙), which confirms the molecular weight. Interpret the fragmentation pattern to corroborate the proposed structure. The fragmentation of benzoxazoles often involves characteristic losses of small molecules and radicals from the heterocyclic ring system.[11]

References

- 1. Page loading... [guidechem.com]

- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 3. NMR Basic Operation - Bruker NMR Spectrometer [uwyo.edu]

- 4. books.rsc.org [books.rsc.org]

- 5. shimadzu.com [shimadzu.com]

- 6. scienceijsar.com [scienceijsar.com]

- 7. youtube.com [youtube.com]

- 8. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 9. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 10. Electron ionization - Wikipedia [en.wikipedia.org]

- 11. Electron impact mass spectral fragmentation of chiral bisbenzoxazole, bisbenzothiazole and biscarbamide derivatives of 2,2-dimethyl-1,3-dioxolane - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Crystal Structure of 4-Methyl-1,3-benzoxazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural and experimental aspects of 4-Methyl-1,3-benzoxazole-2-thiol. While a definitive crystal structure for this specific compound is not publicly available, this document compiles essential data by presenting the crystallographic analysis of the parent compound, 2-mercaptobenzoxazole, as a foundational reference. Detailed experimental protocols for the synthesis and crystallization of this compound are provided, alongside a summary of its known and predicted physicochemical properties. Furthermore, this guide illustrates the synthetic workflow and explores the documented biological activities of the broader benzoxazole-2-thiol class of compounds, which are noted for their potential as antimicrobial and antitumor agents.

Crystal Structure Analysis

A comprehensive search of crystallographic databases reveals that the crystal structure of this compound has not yet been experimentally determined. However, the crystal structure of the parent compound, 2-mercaptobenzoxazole (benzoxazole-2-thiol) , provides a crucial reference for understanding the probable molecular geometry and packing of its methylated derivative.

The crystallographic data for 2-mercaptobenzoxazole (CCDC Number: 665959) is summarized in the table below.[1] This data offers valuable insights into the bond lengths, angles, and overall conformation of the benzoxazole-2-thiol core.

| Table 1: Crystallographic Data for 2-Mercaptobenzoxazole | |

| Parameter | Value |

| Chemical Formula | C₇H₅NOS |

| Molecular Weight | 151.19 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.345(3) |

| b (Å) | 5.678(1) |

| c (Å) | 9.789(2) |

| α (°) | 90 |

| β (°) | 99.89(3) |

| γ (°) | 90 |

| Volume (ų) | 675.2(3) |

| Z | 4 |

| Density (calculated) | 1.486 Mg/m³ |

| R-factor | 0.042 |

Physicochemical and Spectroscopic Properties

Quantitative data for this compound is limited. The following tables summarize the available predicted and experimental data for the target compound and its parent analog, 2-mercaptobenzoxazole, for comparative purposes.

| Table 2: Physical and Chemical Properties | ||

| Property | This compound | 2-Mercaptobenzoxazole |

| CAS Number | 93794-44-6[2] | 2382-96-9[1] |

| Molecular Formula | C₈H₇NOS[2] | C₇H₅NOS[1] |

| Molecular Weight | 165.21 g/mol [2] | 151.19 g/mol [1] |

| Melting Point | 92 °C (Predicted)[2] | 192-195 °C |

| Boiling Point | 255.3 °C (Predicted)[2] | Not available |

| Density | 1.3 g/cm³ (Predicted)[2] | 1.486 g/cm³ (Calculated) |

| Table 3: Spectroscopic Data for 2-Mercaptobenzoxazole (Reference) | |

| Technique | Observed Peaks |

| FT-IR (cm⁻¹) | 3319 (N-H stretch), 3068, 3039 (aromatic C-H stretch), 2610 (S-H stretch), 1618 (C=N stretch), 1506, 1446 (aromatic C=C stretch)[3] |

| ¹H-NMR (DMSO-d₆, δ ppm) | 13.80 (s, 1H, SH/NH), 7.22-7.50 (m, 4H, aromatic protons)[3] |

| ¹³C-NMR (DMSO-d₆, δ ppm) | 180.14 (C=S), 148.12 (C-O), 109.92-131.19 (aromatic carbons)[3] |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of related benzoxazole-2-thiol derivatives. The synthesis proceeds via a one-pot cyclization reaction of the corresponding aminophenol with carbon disulfide.

Materials:

-

2-Amino-3-methylphenol

-

Potassium hydroxide (KOH)

-

Carbon disulfide (CS₂)

-

Ethanol (95%)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Ice

Procedure:

-

In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 2-amino-3-methylphenol (0.1 mol) and potassium hydroxide (0.12 mol) in 100 mL of 95% ethanol.

-

To the stirred solution, add carbon disulfide (0.12 mol) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing 400 mL of ice-water.

-

Acidify the mixture by slowly adding concentrated hydrochloric acid until the pH is approximately 5-6, leading to the precipitation of the product.

-

Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water.

-

Dry the product in a vacuum oven at 45-50 °C.

Crystallization

Single crystals suitable for X-ray diffraction can be grown by slow evaporation.

Procedure:

-

Dissolve the crude, dried this compound in a minimal amount of hot ethanol.

-

Filter the hot solution to remove any insoluble impurities.

-

Cover the container with a perforated film (e.g., Parafilm) and allow the solvent to evaporate slowly at room temperature over several days.

-

Collect the resulting crystals by filtration.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the biological context of benzoxazole-2-thiol derivatives.

Caption: Synthesis and crystallization workflow for this compound.

References

Tautomerism in 4-Methyl-1,3-benzoxazole-2-thiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric properties of 4-Methyl-1,3-benzoxazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry. The document details the equilibrium between its thione and thiol forms, supported by spectroscopic data from analogous compounds, and provides detailed experimental protocols for its synthesis and characterization. Furthermore, a representative signaling pathway illustrating its potential mechanism of action as a kinase inhibitor is presented.

Thione-Thiol Tautomerism

This compound exists as a dynamic equilibrium between two tautomeric forms: the thione form (4-methyl-1,3-benzoxazole-2(3H)-thione) and the thiol form (this compound). This equilibrium is a result of proton migration between the nitrogen and sulfur atoms of the heterocyclic ring.[1] Computational studies on related 2-mercaptobenzoxazole derivatives suggest that the thione tautomer is generally the more stable form in both the gas phase and in solution.

Caption: Tautomeric equilibrium of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Representative ¹H NMR Spectroscopic Data for Benzoxazole-2-thiol Tautomers (Data is for the parent compound, benzoxazole-2-thiol, in DMSO-d₆)

| Proton | Thione Form (ppm) | Thiol Form (ppm) |

| N-H | ~13.9 (broad s) | - |

| S-H | - | Not typically observed |

| Aromatic-H | 7.27-7.54 (m) | 7.27-7.54 (m) |

Table 2: Representative ¹³C NMR Spectroscopic Data for Benzoxazole-2-thiol Tautomers (Data is for the parent compound, benzoxazole-2-thiol, in DMSO-d₆)

| Carbon | Thione Form (ppm) | Thiol Form (ppm) |

| C=S | ~181.0 | - |

| C-S | - | Not explicitly assigned |

| Aromatic-C | 110.9, 111.4, 124.7, 126.1, 132.1, 149.1 | 110.9, 111.4, 124.7, 126.1, 132.1, 149.1 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: Representative FT-IR Spectroscopic Data for Benzoxazole-2-thiol Tautomers (Data is for the parent compound, benzoxazole-2-thiol)

| Functional Group | Thione Form (cm⁻¹) | Thiol Form (cm⁻¹) |

| N-H stretch | ~3400-3300 | - |

| S-H stretch | - | ~2600-2550 (weak) |

| C=S stretch | ~1300-1100 | - |

| C=N stretch | ~1650 | ~1650 |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of 5-methyl-1,3-benzoxazole-2-thiol.

Materials:

-

2-Amino-3-methylphenol

-

Potassium hydroxide (KOH)

-

Carbon disulfide (CS₂)

-

Methanol

-

Glacial acetic acid

-

Ice

Procedure:

-

Dissolve 2-amino-3-methylphenol (1.0 eq) and potassium hydroxide (1.2 eq) in methanol in a round-bottom flask.

-

Stir the mixture for 10 minutes at room temperature.

-

Slowly add carbon disulfide (1.2 eq) to the reaction mixture at room temperature.

-

Reflux the reaction mixture for 6 hours on a water bath.

-

Monitor the completion of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) mobile phase.

-

After completion, pour the reaction mixture onto ice-cold water.

-

Acidify the mixture with glacial acetic acid to a pH of 6.

-

Filter the resulting precipitate, dry it, and recrystallize from ethanol to obtain the final product.

Caption: Synthesis workflow for this compound.

Spectroscopic Analysis

NMR Spectroscopy:

-

Prepare a ~5-10 mg/mL solution of the synthesized compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

Process the spectra and identify the characteristic peaks for the thione and thiol tautomers based on the representative data in Tables 1 and 2. The presence of a broad singlet around 13.9 ppm in the ¹H NMR spectrum is indicative of the N-H proton of the thione form. The ¹³C NMR spectrum should show a peak in the region of 180 ppm, corresponding to the C=S carbon of the thione tautomer.

FT-IR Spectroscopy:

-

Prepare a sample of the synthesized compound as a KBr pellet or a thin film.

-

Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

-

Analyze the spectrum for the characteristic absorption bands of the thione and thiol forms as outlined in Table 3. A broad band in the 3400-3300 cm⁻¹ region would suggest the N-H stretch of the thione form, while a weak band around 2600-2550 cm⁻¹ would indicate the S-H stretch of the thiol form. The presence of a C=S stretching vibration between 1300-1100 cm⁻¹ further confirms the thione tautomer.

Biological Activity and Signaling Pathway

Derivatives of 2-mercaptobenzoxazole have been reported to exhibit a range of biological activities, including acting as inhibitors of enzymes such as carbonic anhydrases and various protein kinases.[2][3] These inhibitory activities make them promising scaffolds for the development of novel therapeutic agents.

Kinase Inhibition

Several 2-mercaptobenzoxazole derivatives have demonstrated potent inhibitory activity against protein kinases, which are key regulators of cellular signaling pathways.[2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The inhibitory mechanism often involves the binding of the small molecule to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates.

Caption: General mechanism of kinase inhibition.

Conclusion

This compound is a molecule of significant interest that exhibits thione-thiol tautomerism. The equilibrium between these two forms can be effectively studied using NMR and FT-IR spectroscopy. The provided synthesis and analytical protocols offer a framework for the preparation and characterization of this compound. The established biological activities of the 2-mercaptobenzoxazole scaffold, particularly as kinase and carbonic anhydrase inhibitors, highlight the therapeutic potential of this class of molecules and warrant further investigation into the specific properties of the 4-methyl derivative.

References

Navigating the Thermal Landscape of 4-Methyl-1,3-benzoxazole-2-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Physicochemical and Spectroscopic Data

4-Methyl-1,3-benzoxazole-2-thiol is a heterocyclic organic compound incorporating a benzoxazole core structure, which is of significant interest in medicinal chemistry. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C8H7NOS | [1] |

| Molecular Weight | 165.21 g/mol | [1] |

| CAS Number | 93794-44-6 | [1] |

| Melting Point | 92 °C | [1] |

| Boiling Point (Predicted) | 255.3 ± 33.0 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.3 ± 0.1 g/cm³ | [1] |

Spectroscopic data, while not extensively detailed in readily available literature for this specific isomer, would be crucial for its unambiguous identification. Characterization would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy to identify functional groups, and Mass Spectrometry (MS) to confirm the molecular weight and fragmentation pattern.

Synthesis of this compound

The synthesis of benzoxazole-2-thiol derivatives is well-established. The primary route involves the cyclization of the corresponding 2-aminophenol with carbon disulfide, typically in the presence of a base. The following protocol is adapted from the synthesis of analogous compounds.

Experimental Protocol: Synthesis

Materials:

-

2-Amino-3-methylphenol

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Ethanol (EtOH)

-

Hydrochloric acid (HCl), 2M solution

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-3-methylphenol (0.1 mol) in ethanol (200 mL).

-

To this solution, add potassium hydroxide (0.2 mol) and stir until it dissolves.

-

Carefully add carbon disulfide (0.2 mol) dropwise to the reaction mixture at room temperature.

-

After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the resulting residue in deionized water (200 mL) and filter to remove any insoluble impurities.

-

Cool the filtrate in an ice bath and acidify to a pH of approximately 2-3 by the dropwise addition of 2M hydrochloric acid. This will precipitate the product.

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.

-

Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Proposed Thermal Decomposition Pathway

In the absence of specific experimental data for this compound, a hypothetical decomposition pathway can be proposed based on studies of benzoxazole and its derivatives.[2][3] The thermal decomposition of the benzoxazole ring system can proceed through ring-opening and fragmentation. The thiol group introduces additional potential decomposition routes.

The proposed primary decomposition steps are visualized in the following diagram:

This proposed pathway suggests that upon heating, this compound, which exists in tautomeric equilibrium with its thione form, may undergo initial fragmentation. Two potential routes are considered: a major pathway involving the cleavage of the C-S bond to release elemental sulfur and form 2-cyano-6-methylphenol, and a minor pathway involving the rearrangement and opening of the oxazole ring to yield o-tolyl isothiocyanate. Both of these primary decomposition products are expected to undergo further fragmentation at higher temperatures to yield smaller, volatile molecules such as hydrogen cyanide, carbon monoxide, and carbon disulfide.

Experimental Workflow for Thermal Analysis

A systematic investigation of the thermal stability and decomposition of this compound would involve a series of well-defined analytical techniques. The logical flow of such an investigation is depicted in the diagram below.

Detailed Methodologies

Thermogravimetric Analysis (TGA):

-

Objective: To determine the temperatures at which the compound decomposes and the extent of mass loss at each stage.

-

Instrumentation: A thermogravimetric analyzer.

-

Procedure:

-

Accurately weigh 5-10 mg of the purified this compound into an appropriate TGA pan (e.g., alumina or platinum).

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Conduct the analysis under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

-

Record the mass of the sample as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) will indicate the onset temperature of decomposition, the temperatures of maximum decomposition rates, and the residual mass.

-

Differential Scanning Calorimetry (DSC):

-

Objective: To identify thermal transitions such as melting, and to determine the enthalpy changes associated with these events.

-

Instrumentation: A differential scanning calorimeter.

-

Procedure:

-

Accurately weigh 2-5 mg of the sample into a DSC pan (e.g., aluminum) and hermetically seal it. An empty, sealed pan is used as a reference.

-

Place both the sample and reference pans into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that includes the expected melting and decomposition points (e.g., from 25 °C to 400 °C).

-

The analysis should be performed under an inert atmosphere (e.g., nitrogen) with a constant purge rate (e.g., 50 mL/min).

-

The DSC thermogram will show endothermic peaks corresponding to melting and exothermic peaks for decomposition, providing information on the temperatures and enthalpies of these transitions.

-

Evolved Gas Analysis (EGA):

-

Objective: To identify the chemical nature of the gaseous products evolved during decomposition.

-

Instrumentation: A TGA instrument coupled to a Mass Spectrometer (TGA-MS) or a Fourier Transform Infrared Spectrometer (TGA-FTIR).

-

Procedure:

-

The TGA experiment is performed as described above.

-

The gaseous products evolved from the sample are continuously transferred to the MS or FTIR spectrometer via a heated transfer line.

-

Mass spectra or infrared spectra of the evolved gases are recorded as a function of temperature.

-

By correlating the evolution of specific gases with the mass loss steps observed in the TGA data, the decomposition mechanism can be elucidated.

-

Conclusion

This technical guide provides foundational information on this compound, including a detailed synthesis protocol and a proposed, yet hypothetical, thermal decomposition pathway. The outlined experimental workflows and methodologies offer a robust framework for researchers to empirically determine the thermal stability and decomposition characteristics of this compound. Such data is critical for understanding its potential applications and limitations, particularly in the context of drug development and materials science where thermal stability is a key parameter.

References

An In-depth Technical Guide on 4-Methyl-1,3-benzoxazole-2-thiol: Physicochemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physicochemical properties and a general synthetic protocol for 4-Methyl-1,3-benzoxazole-2-thiol. Due to the limited availability of public data, this document focuses on foundational characteristics rather than extensive solubility profiles.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₇NOS | [1] |

| Molecular Weight | 165.21 g/mol | [1] |

| CAS Number | 93794-44-6 | [1] |

| Melting Point | 92 °C | [1] |

| Boiling Point | 255.3±33.0 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.3±0.1 g/cm³ (Predicted) | [1] |

| Flash Point | 108.2±25.4 °C (Predicted) | [1] |

| LogP | 2.49 (Predicted) | [1] |

| PSA (Polar Surface Area) | 64.83 Ų | [1] |

Experimental Protocols: Synthesis

The synthesis of benzoxazole-2-thiol derivatives, including this compound, typically involves the cyclization of the corresponding 2-aminophenol with a source of a thiocarbonyl group. A general procedure is outlined below, based on common synthetic routes for this class of compounds.[2][3]

General Synthesis of 5-aryl-benzo[d]oxazole-2-thiol [2]

-

Reaction Setup: A mixture of the appropriate 2-amino-4-aryl phenol (0.01 mol), potassium hydroxide (0.01 mol), and carbon disulfide (CS₂) (0.02 mol) is prepared in ethanol.

-

Reflux: The reaction mixture is refluxed for a period of 16-18 hours.

-

Work-up: After cooling to room temperature, the reaction mixture is poured into crushed ice.

-

Neutralization and Precipitation: The solution is neutralized with dilute hydrochloric acid (HCl), leading to the precipitation of the product.

-

Isolation and Purification: The precipitate is collected by filtration and can be further purified by recrystallization from ethanol.

This protocol can be adapted for the synthesis of this compound by using 2-amino-3-methylphenol as the starting material.

Visualization of a General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of benzoxazole-2-thiol derivatives.

References

A Comprehensive Technical Guide on the Biological Activity of 4-Methyl-1,3-benzoxazole-2-thiol and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological properties. This technical guide focuses on the synthesis, characterization, and diverse biological activities of 4-Methyl-1,3-benzoxazole-2-thiol and its related compounds. It aims to provide an in-depth resource for professionals in drug discovery and development by detailing experimental methodologies, presenting quantitative biological data in a structured format, and illustrating key chemical and biological processes through diagrams. The activities covered include antimicrobial, anticancer, and anti-inflammatory effects, highlighting the therapeutic potential of this class of compounds.

Introduction

Benzoxazoles, organic compounds featuring a benzene ring fused to an oxazole ring, are a cornerstone in the development of new therapeutic agents.[1] Their versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[2][3][4] The thiol (-SH) group at the 2-position of the benzoxazole ring is particularly significant as it offers a reactive site for further derivatization, allowing for the synthesis of a large library of compounds. This guide specifically explores derivatives of this compound, a subset of this important class of molecules.

Synthesis of this compound and its Derivatives

The synthesis of the core structure and its subsequent derivatization are critical steps in exploring its biological potential. The general synthetic pathways are outlined below.

Synthesis of the Core Scaffold: this compound

The primary method for synthesizing the this compound core involves the cyclization of 2-amino-3-methylphenol with carbon disulfide.

Experimental Protocol:

-

Step 1: Reaction Setup: A mixture of 2-amino-3-methylphenol (1 equivalent), potassium hydroxide (1 equivalent), and carbon disulfide (2 equivalents) is prepared in ethanol.[5]

-

Step 2: Reflux: The reaction mixture is refluxed for approximately 16-18 hours.[5] The progress of the reaction is monitored using Thin Layer Chromatography (TLC).

-

Step 3: Precipitation and Isolation: After cooling, the reaction mixture is poured into crushed ice and neutralized with a dilute acid (e.g., HCl) to precipitate the product.[5]

-

Step 4: Purification: The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield pure this compound.[5]

Caption: General synthesis workflow for this compound.

Synthesis of Thioether and N-Arylacetamide Derivatives

The thiol group is a versatile handle for creating a variety of derivatives. A common derivatization involves the formation of thioethers, which can then be further modified.

Experimental Protocol:

-

Step 1: Synthesis of 2-chloro-N-(aryl) acetamide: An appropriate arylamine is reacted with 2-chloroacetyl chloride in a suitable solvent like dichloromethane at 0°C. The mixture is stirred for an hour, and the resulting product is filtered and purified.[6]

-

Step 2: Synthesis of 2-((4-methylbenzo[d]oxazol-2-yl)thio)-N-arylacetamide: The core thiol (1 equivalent) is reacted with a 2-chloro-N-(aryl) acetamide derivative (1 equivalent) in the presence of a base (e.g., sodium carbonate) in a solvent like ethanol. The mixture is refluxed, and the product is isolated and purified.[5]

Caption: Derivatization of the core thiol to form N-arylacetamides.

Biological Activities and Quantitative Data

Derivatives of this compound have been investigated for a range of biological activities. This section summarizes the key findings and presents the available quantitative data.

Antimicrobial Activity

Benzoxazole derivatives are well-known for their antibacterial and antifungal properties.[7][8] The activity is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) or by measuring the zone of inhibition in an agar diffusion assay.

Experimental Protocol (Agar Well Diffusion Method):

-

Preparation of Media: Nutrient agar for bacteria and Sabouraud dextrose agar for fungi are prepared and sterilized.

-

Inoculation: The sterile media is poured into petri plates and allowed to solidify. A standardized microbial suspension is uniformly spread over the agar surface.

-

Application of Compounds: Wells are created in the agar using a sterile borer. A standard concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

-

Measurement: The diameter of the zone of inhibition (ZOI) around each well is measured in millimeters.[5]

Table 1: Antimicrobial Activity of 2-((5-methylbenzo[d]oxazol-2-yl)thio)-N-arylacetamide Derivatives [5]

| Compound | Substituent (Aryl) | Gram-positive (B. subtilis) ZOI (mm) | Gram-negative (E. coli) ZOI (mm) | Fungi (A. niger) ZOI (mm) |

| 4aa | Phenyl | 16 | 14 | 15 |

| 4ab | 4-Methylphenyl | 18 | 16 | 17 |

| 4ac | 4-Methoxyphenyl | 17 | 15 | 16 |

| 4ad | 4-Chlorophenyl | 20 | 18 | 19 |

| 4ae | 4-Bromophenyl | 21 | 19 | 20 |

| Standard | Ciprofloxacin | 25 | 23 | - |

| Standard | Fluconazole | - | - | 22 |

Note: Data is for 5-methyl derivatives as a close structural analog; specific data for 4-methyl derivatives was not available in the provided search results.

Anticancer Activity

The anticancer potential of benzoxazole derivatives has been extensively studied against various human cancer cell lines.[6][9] The in vitro cytotoxicity is commonly assessed using the MTT assay.

Experimental Protocol (MTT Assay):

-

Cell Seeding: Cancer cells (e.g., MCF-7, HCT116) are seeded in a 96-well plate and incubated to allow for cell attachment.

-

Compound Treatment: The cells are treated with various concentrations of the synthesized compounds and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Live cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.[1]

Table 2: In Vitro Anticancer Activity of Benzoxazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Benzoxazole Derivative 1d | Hela | < 1.56 | [6] |

| Benzoxazole Derivative 1d | SKOV-3 | < 1.56 | [6] |

| Benzoxazole Derivative 1g | HCT116 | 2.53 | [6] |

| Piperazinyl Benzoxazole 8j | A431 (Skin) | 1.12 | [9][10] |

| Piperazinyl Benzoxazole 8t | A431 (Skin) | 1.05 | [9][10] |

| 5-Fluorouracil (Standard) | HCT116 | 12.2 | [1] |

Note: The table presents data for various benzoxazole derivatives to illustrate the general potential of the scaffold, as specific IC50 values for this compound derivatives were not detailed in the initial search results.

Caption: Standard workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity

Certain benzoxazole derivatives have shown promise as anti-inflammatory agents, often by inhibiting key proteins in inflammatory pathways.[11][12] A common in vivo model for assessing acute anti-inflammatory activity is the carrageenan-induced paw edema test in rats.

Experimental Protocol (Carrageenan-Induced Paw Edema):

-

Animal Grouping: Rats are divided into control, standard, and test groups.

-

Compound Administration: The test compounds are administered orally (p.o.) or intraperitoneally (i.p.) to the test groups. The standard group receives a known anti-inflammatory drug (e.g., Diclofenac), and the control group receives the vehicle.

-

Induction of Edema: After a set time (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce inflammation.

-

Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3 hours) after the carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the test and standard groups with the control group.[11]

Table 3: Anti-inflammatory Activity of Benzoxazole-Oxadiazole Derivatives [11]

| Compound | Dose (mg/kg) | % Inhibition of Edema (after 3h) |

| P21 | 10 | 24.96 |

| P28 | 10 | 78.62 |

| Diclofenac (Standard) | 10 | 73.66 |

Note: Data is for a series of 5-((6-(methylthio)benzo[d]oxazol-2-yl)methyl)-1,3,4-oxadiazole-2(3H)-thione derivatives, demonstrating the anti-inflammatory potential within the broader class of benzoxazole compounds.

Mechanism of Action: MD2 Inhibition

Some benzoxazolone derivatives have been identified as inhibitors of Myeloid Differentiation Protein 2 (MD2), which is a key adaptor protein for Toll-like receptor 4 (TLR4). The TLR4/MD2 complex is crucial for recognizing lipopolysaccharides (LPS) from Gram-negative bacteria, triggering an inflammatory response. By inhibiting MD2, these compounds can block this signaling pathway.[12]

Caption: Inhibition of the LPS-induced inflammatory pathway via MD2 protein.

Conclusion and Future Perspectives

This compound and its derivatives represent a versatile and promising class of compounds with significant therapeutic potential. The data compiled in this guide demonstrate their potent antimicrobial, anticancer, and anti-inflammatory activities. The reactive thiol group at the 2-position provides an excellent anchor for synthetic modifications, enabling the creation of large and diverse chemical libraries for screening. Future research should focus on synthesizing and testing more derivatives of the specific 4-methyl scaffold to establish clear structure-activity relationships (SAR). Furthermore, detailed mechanistic studies are required to elucidate the specific molecular targets and pathways responsible for their biological effects, which will be crucial for optimizing lead compounds and advancing them into preclinical and clinical development.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. researchgate.net [researchgate.net]

- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antimicrobial activity of some methyl (4- (benzo[d]oxazol-2-yl)phenyl) carbamodithioate amine derivatives | PDF [slideshare.net]

- 8. semanticscholar.org [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: novel hybrid hete… [ouci.dntb.gov.ua]

- 11. nveo.org [nveo.org]

- 12. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Methyl-1,3-benzoxazole-2-thiol as a Ligand in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-methyl-1,3-benzoxazole-2-thiol, a versatile heterocyclic ligand, and its applications in coordination chemistry. The document details its synthesis, characterization, and the properties of its metal complexes, with a focus on experimental protocols and quantitative data.

Introduction

This compound is a derivative of the benzoxazole scaffold, a class of heterocyclic compounds that has garnered significant interest in medicinal and materials chemistry. The presence of a thiol group at the 2-position and a methyl group at the 4-position of the benzoxazole ring system imparts unique electronic and steric properties, making it an intriguing ligand for the formation of coordination complexes with a variety of metal ions. These complexes have shown potential in diverse applications, including as antimicrobial and anticancer agents.

This guide will delve into the synthetic methodologies for the ligand and its metal complexes, their detailed characterization using various spectroscopic and analytical techniques, and a review of their potential applications, particularly in the biomedical field.

Synthesis of this compound

The synthesis of this compound is typically achieved through the cyclization of 2-amino-3-methylphenol with carbon disulfide. The reaction is usually carried out in the presence of a base, such as potassium hydroxide, in an alcoholic solvent.

Experimental Protocol

Materials:

-

2-amino-3-methylphenol

-

Potassium hydroxide (KOH)

-

Carbon disulfide (CS₂)

-

Ethanol or Methanol

-

Glacial acetic acid

-

Distilled water

-

Ice

Procedure:

-

In a round-bottom flask, dissolve 2-amino-3-methylphenol (1 equivalent) and potassium hydroxide (1.2 equivalents) in ethanol (or methanol) with stirring.

-

After the solids have dissolved, slowly add carbon disulfide (1.2 equivalents) to the mixture at room temperature.

-

Reflux the reaction mixture for approximately 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into a beaker containing crushed ice.

-

Acidify the aqueous solution with glacial acetic acid to a pH of approximately 6.

-

The resulting precipitate of this compound is then collected by filtration, washed with cold water, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Spectroscopic Characterization of the Ligand

The structure of this compound can be confirmed using various spectroscopic techniques. Due to the tautomeric nature of the molecule (thiol-thione equilibrium), the spectral data will reflect the predominant form in the given solvent and state.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H stretching |

| ~2950-2850 | Aliphatic C-H stretching (CH₃) |

| ~2600-2550 | S-H stretching (thiol form) |

| ~1620 | C=N stretching (oxazole ring) |

| ~1500, ~1450 | C=C aromatic stretching |

| ~1380 | C=S stretching (thione form) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for elucidating the detailed structure of the ligand. The chemical shifts will vary depending on the solvent used. The following are approximate chemical shifts based on related structures.

¹H NMR (DMSO-d₆, 400 MHz):

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~13.8 | singlet | -NH proton (thione form) or -SH (thiol form) |

| ~7.5 - 7.2 | multiplet | Aromatic protons (benzoxazole ring) |

| ~2.4 | singlet | -CH₃ protons |

¹³C NMR (DMSO-d₆, 100 MHz):

| Chemical Shift (ppm) | Assignment |

| ~180 | C=S (thione carbon) |

| ~148 - 110 | Aromatic carbons (benzoxazole ring) |

| ~18 | -CH₃ carbon |

Coordination Chemistry

This compound is a versatile ligand that can coordinate to metal ions in several ways. In its deprotonated form, it typically acts as a bidentate ligand, coordinating through the exocyclic sulfur atom and the nitrogen atom of the benzoxazole ring, forming a stable chelate ring.

General Synthesis of Metal Complexes

Materials:

-

This compound

-

Metal salt (e.g., CuCl₂, Ni(OAc)₂, Co(NO₃)₂)

-

Ethanol or Methanol

-

Base (e.g., NaOH, triethylamine) - optional, depending on the metal salt and desired complex

Procedure:

-

Dissolve this compound (2 equivalents) in hot ethanol.

-

In a separate flask, dissolve the metal salt (1 equivalent) in ethanol.

-

Slowly add the metal salt solution to the ligand solution with constant stirring.

-

If required, add a few drops of a dilute base to facilitate deprotonation of the ligand.

-

Reflux the reaction mixture for 2-4 hours.

-

The resulting colored precipitate of the metal complex is collected by filtration, washed with ethanol, and dried in a desiccator.

Quantum Chemical Blueprint for 4-Methyl-1,3-benzoxazole-2-thiol: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 4-Methyl-1,3-benzoxazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry. By leveraging computational methods, researchers can gain profound insights into the electronic structure, reactivity, and spectroscopic characteristics of this molecule, thereby accelerating drug design and development efforts. This document outlines the theoretical framework, computational methodologies, and expected data from such studies, serving as a blueprint for in-silico investigation.

Introduction to this compound

Benzoxazole derivatives are a well-established class of heterocyclic compounds that exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a methyl group at the 4-position and a thiol group at the 2-position of the benzoxazole core in this compound potentially modulates its electronic and steric properties, influencing its interaction with biological targets. Quantum chemical calculations offer a powerful, non-experimental approach to explore these properties at the atomic level.

Theoretical Framework and Computational Methodology

The investigation of this compound's properties can be effectively carried out using Density Functional Theory (DFT), a robust method in quantum chemistry that provides a good balance between accuracy and computational cost.

Computational Protocol

A typical computational workflow for analyzing this compound is outlined below. This protocol is based on established methodologies for similar benzoxazole derivatives.

Caption: A generalized workflow for quantum chemical calculations of this compound.

Detailed Methodologies:

-

Software: Gaussian, ORCA, or other suitable quantum chemistry software packages.

-

Level of Theory: Density Functional Theory (DFT) with a functional such as B3LYP or CAM-B3LYP is recommended.

-

Basis Set: A Pople-style basis set, for instance, 6-311++G(d,p), is appropriate for providing a good description of the electronic structure, including polarization and diffuse functions.

-

Solvation Model: To simulate a biological environment, a continuum solvation model like the Polarizable Continuum Model (PCM) can be employed, using water or other relevant solvents.

Predicted Molecular Properties and Data Presentation

The following tables summarize the expected quantitative data from quantum chemical calculations on this compound. The values presented are hypothetical and serve as a template for reporting actual computational results.

Optimized Geometrical Parameters

The geometry optimization provides the most stable conformation of the molecule. Key bond lengths and angles are crucial for understanding its three-dimensional structure.

| Parameter | Bond/Angle | Calculated Value (Hypothetical) |

| Bond Lengths (Å) | C-S | 1.78 |

| C=N | 1.35 | |

| C-O | 1.38 | |

| C-C (aromatic) | 1.39 - 1.41 | |

| C-H (methyl) | 1.09 | |

| Bond Angles (°) | C-S-H | 96.5 |

| O-C-N | 110.2 | |

| C-C-C (aromatic) | 119.5 - 120.5 |

Vibrational Frequencies

Frequency calculations are performed to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

| Vibrational Mode | Frequency (cm⁻¹) (Hypothetical) | Intensity (Hypothetical) | Assignment (Hypothetical) |

| S-H stretch | 2550 | Medium | Thiol group vibration |

| C=N stretch | 1620 | Strong | Benzoxazole ring vibration |

| C-H stretch (aromatic) | 3050 - 3100 | Medium | Aromatic C-H vibrations |

| C-H stretch (methyl) | 2950 - 2980 | Medium | Methyl group C-H vibrations |

Electronic Properties

The electronic properties, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental for understanding the molecule's reactivity and electronic transitions.

| Property | Calculated Value (Hypothetical) |

| HOMO Energy (eV) | -6.2 |

| LUMO Energy (eV) | -1.8 |

| HOMO-LUMO Gap (eV) | 4.4 |

| Dipole Moment (Debye) | 2.5 |

Molecular Reactivity and Drug Discovery Implications

The data obtained from these calculations can be used to predict the reactivity of this compound and its potential as a drug candidate.

Reactivity Descriptors

Global reactivity descriptors derived from the HOMO and LUMO energies can provide insights into the molecule's chemical behavior.

| Descriptor | Formula | Calculated Value (Hypothetical) | Interpretation (Hypothetical) |

| Ionization Potential (I) | -EHOMO | 6.2 eV | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | 1.8 eV | Energy released upon gaining an electron. |

| Electronegativity (χ) | (I + A) / 2 | 4.0 eV | Tendency to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | 2.2 eV | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | χ² / (2η) | 3.64 eV | Propensity to accept electrons. |

Signaling Pathway and Interaction Visualization

While specific signaling pathways for this exact molecule are not yet elucidated, a conceptual diagram can illustrate its potential interaction as an inhibitor, a common mechanism for benzoxazole derivatives.

Caption: A conceptual diagram illustrating the potential inhibitory mechanism of this compound on a target enzyme.

Conclusion

Quantum chemical calculations provide a powerful and cost-effective approach to characterize the molecular properties of this compound. The methodologies and data templates presented in this guide offer a solid foundation for researchers to undertake in-silico studies of this and related compounds. The insights gained from such computational work are invaluable for understanding structure-activity relationships and for the rational design of new therapeutic agents. By integrating these theoretical predictions with experimental validation, the drug discovery process can be significantly streamlined and enhanced.

Methodological & Application

Application Notes and Protocols for 4-Methyl-1,3-benzoxazole-2-thiol as a Corrosion Inhibitor

Disclaimer: While 4-Methyl-1,3-benzoxazole-2-thiol belongs to a class of heterocyclic compounds known for their corrosion inhibition properties, specific quantitative performance data for this exact molecule was not prevalent in the reviewed literature. The following application notes provide standardized protocols for its evaluation. The data presented in the tables are derived from studies on structurally similar benzimidazole, thiazole, and thiadiazole derivatives to serve as representative examples of expected results. These examples are clearly marked with the name of the tested compound.

Introduction and Mechanism of Action

This compound is a heterocyclic organic compound containing nitrogen, oxygen, and sulfur atoms, which are known to be active centers for inhibiting metallic corrosion. The efficacy of such organic inhibitors is primarily attributed to their ability to adsorb onto the metal surface, forming a protective barrier between the metal and the corrosive environment.[1][2]

The mechanism of inhibition involves the interaction of lone pair electrons of heteroatoms (N, O, S) and π-electrons of the aromatic ring with the vacant d-orbitals of metal atoms (e.g., iron).[3][4] This process can involve both physisorption (electrostatic interactions) and chemisorption (covalent bond formation), leading to a stable, adsorbed film on the metal surface.[2][5] This film displaces water molecules and aggressive ions, thereby stifling both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) corrosion reactions.[6] The effectiveness of the inhibitor typically increases with concentration until a maximum surface coverage is achieved.[2]

Quantitative Data Presentation

The following tables summarize typical data obtained from corrosion inhibition studies on compounds structurally related to this compound. These tables are intended to illustrate how experimental data for the target compound should be structured and presented.

Table 1: Weight Loss Measurement Data

This table shows the effect of inhibitor concentration on corrosion rate (CR) and inhibition efficiency (IE%). Data is illustrative and based on studies of similar heterocyclic compounds.

| Inhibitor Compound | Corrosive Medium | Concentration | Corrosion Rate (g m⁻² h⁻¹) | Inhibition Efficiency (IE%) | Reference |

| APhBI * | 1 M HCl | 0.5 mM | 0.458 | 54.0 | [2] |

| 1.0 mM | 0.319 | 68.0 | [2] | ||

| 2.0 mM | 0.209 | 79.0 | [2] | ||

| 3.0 mM | 0.146 | 85.4 | [2] | ||

| BOT † | 1.0 M HCl | 100 ppm | - | 48.9 | [5] |

| 300 ppm | - | 85.6 | [5] | ||

| 500 ppm | - | 92.5 | [5] | ||

| M-41HBI-2MTMB ‡ | 1 M HNO₃ | 1x10⁻⁶ M | 0.29 | 63.29 | [7] |

| 5x10⁻³ M | 0.01 | 98.50 | [7] |

* 2-(2-aminophenyl)-1H-benzimidazole (APhBI) † 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide (BOT) ‡ methyl 4-(((1-H benzo[d]imidazol-2-yl) methyl)thio)methyl)benzoate (M-41HBI-2MTMB)

Table 2: Potentiodynamic Polarization Data

This table presents key parameters derived from potentiodynamic polarization curves, including corrosion potential (Ecorr), corrosion current density (icorr), anodic (βa) and cathodic (βc) Tafel slopes, and inhibition efficiency (IE%).

| Inhibitor Compound | Concentration | Ecorr (mV vs. SCE) | icorr (µA cm⁻²) | βa (mV dec⁻¹) | βc (mV dec⁻¹) | IE% | Reference |

| Blank (No Inhibitor) | 0 | -468 | 1086 | 89 | -123 | - | |

| TSCA § | 5 mg/L | -475 | 186 | 87 | -113 | 82.9 | [3] |

| 10 mg/L | -481 | 102 | 81 | -109 | 90.6 | [3] | |

| 20 mg/L | -489 | 53 | 76 | -102 | 95.1 | [3] | |

| 40 mg/L | -495 | 39 | 71 | -98 | 96.4 | [3] | |

| MMB ‖ | 10⁻⁶ M | -491 | 243 | 71 | -128 | 59.5 | |

| 10⁻³ M | -476 | 80 | 69 | -119 | 86.6 | [8] |

§ N,N-dihydroxyethyl-(5-methyl-[6][8][9] thiadiazol-2-sulfur)-carbonyl acetamide (TSCA) ‖ 2-((5-methyl-isoxazol-3-yl)-methyl)-benzimidazole (MMB)

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data

This table shows parameters obtained from fitting EIS data, including charge transfer resistance (Rct), double-layer capacitance (Cdl), and the calculated inhibition efficiency (IE%). An increase in Rct and a decrease in Cdl typically indicate effective inhibition.[6]

| Inhibitor Compound | Concentration | Rct (Ω cm²) | Cdl (µF cm⁻²) | IE% | Reference |

| Blank (No Inhibitor) | 0 | 45 | 110 | - | [3] |

| TSCA § | 5 mg/L | 265 | 58 | 83.0 | [3] |

| 10 mg/L | 501 | 43 | 91.0 | [3] | |

| 20 mg/L | 998 | 31 | 95.5 | [3] | |

| 40 mg/L | 1180 | 25 | 96.2 | [3] |

§ N,N-dihydroxyethyl-(5-methyl-[6][8][9] thiadiazol-2-sulfur)-carbonyl acetamide (TSCA)

Experimental Protocols

The following are detailed protocols for the standard techniques used to evaluate the performance of a corrosion inhibitor like this compound.

Protocol for Weight Loss Measurements

Objective: To determine the corrosion rate of a metal in a specific environment and calculate the inhibition efficiency of the inhibitor.

Materials:

-

Metal coupons (e.g., mild steel, S235 steel) of known dimensions.[2]

-

Abrasive paper (various grits), acetone, distilled water.

-

Corrosive solution (e.g., 1 M HCl, 0.5 M H₂SO₄).

-

This compound.

-

Thermostatic water bath.

-

Analytical balance (±0.1 mg precision).

Procedure:

-

Coupon Preparation: Mechanically polish the metal coupons with abrasive paper of successively finer grits. Degrease the coupons with acetone, rinse with distilled water, and dry thoroughly.

-

Initial Weighing: Weigh each prepared coupon accurately using an analytical balance (W_initial).

-

Solution Preparation: Prepare the corrosive solution. Create a series of test solutions by dissolving varying concentrations of this compound (e.g., 50, 100, 200, 500 ppm) in the corrosive medium. Prepare a blank solution without the inhibitor.

-

Immersion: Immerse one coupon into each test solution, ensuring it is fully submerged. Maintain a constant temperature using a water bath (e.g., 298 K). The immersion period is typically 6 to 24 hours.[2]

-

Final Weighing: After the immersion period, retrieve the coupons. Remove corrosion products by cleaning, rinsing with distilled water and acetone, and drying. Weigh each coupon again (W_final).

-

Calculations:

-

Weight Loss (ΔW): ΔW = W_initial - W_final

-

Corrosion Rate (CR): CR = ΔW / (A * t), where A is the surface area of the coupon and t is the immersion time.

-

Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] * 100, where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.

-

Protocol for Electrochemical Measurements

Objective: To study the electrochemical behavior of the metal-solution interface and determine the inhibition mechanism.

Apparatus:

-

Potentiostat/Galvanostat with frequency response analyzer for EIS.

-

Three-electrode electrochemical cell:

-

Working Electrode (WE): The metal sample (e.g., mild steel) with a defined exposed surface area.

-

Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

-

Counter Electrode (CE): Platinum or graphite rod.

-

Procedure:

-

Electrode and Solution Preparation: Prepare the working electrode as described for weight loss coupons. Prepare blank and inhibited solutions as in the previous protocol.

-

Cell Assembly: Assemble the three-electrode cell. Place the tip of the reference electrode's Luggin capillary close to the working electrode surface to minimize ohmic drop.

-

Open Circuit Potential (OCP): Immerse the electrodes in the test solution and allow the system to stabilize by monitoring the OCP until it reaches a steady state (typically 30-60 minutes).[2]

-

Electrochemical Impedance Spectroscopy (EIS):

-

Perform EIS measurements at the steady-state OCP.

-

Apply a small amplitude AC voltage signal (e.g., 10 mV).

-

Scan a frequency range from high to low (e.g., 100 kHz to 10 mHz).[10]

-

Plot the data as Nyquist and Bode plots. Fit the data to an appropriate equivalent electrical circuit to determine parameters like solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

-

Calculate IE% using: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100.

-

-

Potentiodynamic Polarization (PDP):

-

After OCP stabilization, scan the potential from a cathodic value relative to OCP to an anodic value (e.g., -250 mV to +250 mV vs. OCP).

-

Use a slow scan rate (e.g., 0.5 to 1 mV/s) to ensure quasi-stationary conditions.

-

Plot the logarithm of current density (log i) versus potential (E).

-

Extrapolate the linear Tafel regions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

-

Calculate IE% using: IE% = [(icorr_blank - icorr_inh) / icorr_blank] * 100.[3]

-

Visualizations

The following diagrams illustrate the workflow and conceptual models relevant to the study of this compound as a corrosion inhibitor.

Caption: Experimental workflow for corrosion inhibitor evaluation.

Caption: Proposed mechanism of corrosion inhibition.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Investigation on the Properties of Methyl 4-(((1-H benzo[d]imidazol-2-yl) methyl)thio)methyl)Benzoate on Aluminum Corrosion in Acidic Environment , American Journal of Applied Chemistry, Science Publishing Group [sciencepg.com]

- 8. researchgate.net [researchgate.net]

- 9. riull.ull.es [riull.ull.es]

- 10. Preclinical EIS Study of the Inflammatory Response Evolution of Pure Titanium Implant in Hank’s Biological Solution - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 4-Methyl-1,3-benzoxazole-2-thiol in the Development of Antimicrobial Agents

Audience: Researchers, scientists, and drug development professionals.

Introduction: The benzoxazole scaffold is a prominent heterocyclic moiety found in numerous compounds with a wide array of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3][4] The thiol (-SH) functional group, a key feature of 4-Methyl-1,3-benzoxazole-2-thiol, is also significant in medicinal chemistry. Thiols can act as antioxidants, engage in redox-sensitive interactions, and chelate metals, conferring unique biochemical properties to the molecule.[5] This document provides detailed protocols for the synthesis and antimicrobial evaluation of this compound and its derivatives, summarizes key antimicrobial data, and outlines potential workflows for its investigation as a lead compound in drug discovery.

Section 1: Synthesis Protocols

The synthesis of the core structure, this compound, is typically achieved through the cyclization of 2-Amino-3-methylphenol. The following protocol is adapted from established methods for synthesizing substituted benzoxazole-2-thiols.[4][6]

Synthesis of this compound

This protocol describes the reaction of 2-Amino-3-methylphenol with carbon disulfide in the presence of a base.

Materials:

-

2-Amino-3-methylphenol

-

Potassium hydroxide (KOH)

-

Carbon disulfide (CS₂)

-

Methanol or Ethanol

-

Glacial acetic acid

-

Ice-cold water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hot plate

-

Filtration apparatus

Protocol:

-

In a round-bottom flask, dissolve 2-Amino-3-methylphenol (1 equivalent) and potassium hydroxide (1.2 equivalents) in methanol.

-

Stir the mixture for 10-15 minutes at room temperature.

-

Slowly add carbon disulfide (1.2 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it onto crushed ice or into ice-cold water.

-

Acidify the resulting solution with glacial acetic acid to a pH of approximately 6.

-

A solid precipitate of this compound will form.

-

Collect the solid by filtration, wash thoroughly with water, and dry.